molecular formula C12H11NO2 B1386614 [2-(Pyridin-3-yloxy)phenyl]methanol CAS No. 1094325-07-1

[2-(Pyridin-3-yloxy)phenyl]methanol

Cat. No.: B1386614
CAS No.: 1094325-07-1
M. Wt: 201.22 g/mol
InChI Key: FLSSCQCRCIJTOR-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-yloxy)phenyl]methanol is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . This compound is characterized by an ether linkage connecting a phenyl ring to a pyridin-3-yl group, and a methanol functional group attached to the phenyl ring . It is typically supplied as a powder for research applications . The structural motif of this molecule, featuring both pyridine and benzyl alcohol groups, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. While specific biological activity data for this exact compound is not publicly detailed, its structure suggests potential as a key building block for the synthesis of more complex molecules, such as pharmaceutical candidates . Researchers may utilize this compound in the development of novel substances for various life science applications. As with all materials of this nature, this compound is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyridin-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSSCQCRCIJTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299640
Record name 2-(3-Pyridinyloxy)benzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201299640
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094325-07-1
Record name 2-(3-Pyridinyloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094325-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyridin 3 Yloxy Phenyl Methanol and Analogous Structures

Retrosynthetic Analysis and Precursor Identification Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This approach helps in planning a logical synthetic route. For [2-(Pyridin-3-yloxy)phenyl]methanol, the primary disconnections are made at the ether linkage and the benzylic alcohol.

The most logical retrosynthetic disconnections for this compound are:

C-O Bond (Ether): Disconnecting the bond between the phenyl ring and the pyridyl oxygen atom. This is a standard disconnection for ethers and leads to two key synthons: a 2-(hydroxymethyl)phenyl cation and a 3-pyridyloxide anion, or their synthetic equivalents. amazonaws.com

C-C Bond (Methanol group): Disconnecting the bond between the phenyl ring and the hydroxymethyl group. This suggests a formylation or carboxylation of the aromatic ring followed by reduction.

Following the ether disconnection strategy, the molecule is broken down into two primary precursors: a substituted pyridine (B92270) and a substituted benzene (B151609) derivative.

The synthesis of this compound requires two main building blocks: a pyridine component and a phenyl component.

Pyridyl Intermediates: The pyridyl fragment is typically derived from either 3-hydroxypyridine (B118123) or a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine). 3-Hydroxypyridine can act as the nucleophile in a coupling reaction, while a 3-halopyridine would be the electrophile. These precursors are generally commercially available or can be synthesized through established routes.

Phenyl Intermediates: The phenyl precursor would be a 2-substituted benzene. Depending on the chosen synthetic route, this could be 2-halobenzyl alcohol, 2-halobenzaldehyde, or (2-halophenyl)methanol. The aldehyde or a corresponding carboxylic acid can be reduced to the target methanol (B129727) functionality late in the synthesis. For instance, a 2-halobenzaldehyde can be coupled with 3-hydroxypyridine, followed by reduction of the aldehyde group to the primary alcohol using a reducing agent like sodium borohydride. mdpi.com

The formation of the diaryl ether bond is the cornerstone of the synthesis. This is typically achieved through cross-coupling reactions. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination/etherification. wikipedia.orgwikipedia.org

In one approach, 3-hydroxypyridine is coupled with a suitable 2-substituted phenyl halide (e.g., 2-fluorobenzonitrile, which can be later converted to the methanol). The reaction is typically performed in the presence of a base like potassium carbonate.

For the parent compound, this compound, the benzylic carbon is not a stereocenter. Therefore, stereoselective synthesis is not applicable. However, for analogous structures where the substitution pattern creates a chiral center at the benzylic position (e.g., 2-(pyridin-3-yloxy)phenylmethanol), stereoselective methods would be necessary. This can be achieved through the asymmetric reduction of the corresponding ketone precursor using chiral reducing agents or catalysts. For example, related structures like (R)-phenyl(pyridin-2-yl)methanol have been synthesized with high enantiomeric excess via asymmetric hydrogenation of the parent ketone using a chiral catalyst. google.com

Established and Emerging Carbon-Oxygen Bond Formation Methodologies

The formation of the C(aryl)-O-C(aryl) bond is a pivotal step. Modern organic synthesis offers several powerful methods for this transformation.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern variations have improved the scope and mildness of the reaction by using soluble copper salts (e.g., CuI) and adding ligands like phenanthroline or diamines, which facilitate the catalytic cycle at lower temperatures (80-110 °C). wikipedia.orgnih.gov

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a powerful alternative to the Ullmann condensation for forming diaryl ethers. organic-chemistry.orgorganic-chemistry.org It generally proceeds under milder conditions and exhibits broad substrate scope and functional group tolerance. wikipedia.org The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and wide applicability of this reaction. wikipedia.orgyoutube.com

Table 1: Comparison of C-O Bond Formation Methodologies

FeatureUllmann CondensationBuchwald-Hartwig Etherification
CatalystCopper (Cu) or Copper(I) salts (e.g., CuI) wikipedia.orgPalladium (Pd) complexes wikipedia.org
Typical ConditionsHigh temperatures (100-210°C), often polar aprotic solvents wikipedia.orgMilder temperatures (RT to 120°C) youtube.com
LigandsOften used in modern protocols (e.g., phenanthroline, diamines) wikipedia.orgEssential; typically bulky, electron-rich phosphines (e.g., BINAP, dppf) or N-heterocyclic carbenes (NHCs) wikipedia.orgresearchgate.net
Substrate ScopeTraditionally required activated aryl halides; modern methods are broader wikipedia.orgVery broad, including unactivated and sterically hindered aryl halides wikipedia.org
AdvantagesLower cost of catalyst (copper vs. palladium)Milder conditions, higher functional group tolerance, generally higher yields wikipedia.org

Targeted Functionalization and Derivatization Approaches of this compound

Once synthesized, the this compound molecule can be further modified, primarily by targeting the reactive benzylic hydroxyl group.

The primary alcohol functionality in this compound is a versatile handle for a wide range of chemical transformations. nih.gov

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide. Reagents like 2,4,6-trichloro nih.govnih.govresearchgate.nettriazine (TT) can selectively convert benzylic alcohols into the corresponding chlorides under mild conditions. nih.gov

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. A mixture of trichloroisocyanuric acid and catalytic TEMPO is effective for oxidizing primary alcohols to aldehydes. nih.gov

Conversion to Other Functional Groups: The alcohol can be transformed into other functionalities such as azides or thiols using appropriate reagents. nih.gov For instance, treatment with an azide (B81097) source can yield the corresponding azidomethyl derivative. mdpi.com

Direct Carboxylation: Electrochemical methods have been developed for the direct substitution of a benzylic hydroxyl group with a carboxyl group in the presence of carbon dioxide, offering a one-step route to the corresponding arylacetic acid. jst.go.jp

Table 2: Selected Transformations of the Benzylic Hydroxyl Group

TransformationProductTypical Reagents/ConditionsReference
Oxidation to Aldehyde[2-(Pyridin-3-yloxy)phenyl]carbaldehydeTrichloroisocyanuric acid, TEMPO (catalytic) nih.gov
Conversion to Chloride3-((2-(Chloromethyl)phenyl)oxy)pyridine2,4,6-Trichloro nih.govnih.govresearchgate.nettriazine (TT) nih.gov
Conversion to Azide3-((2-(Azidomethyl)phenyl)oxy)pyridineTMSN₃, BF₃∙Et₂O mdpi.comnih.gov
Direct Carboxylation[2-(Pyridin-3-yloxy)phenyl]acetic acidElectrochemical reduction, CO₂ jst.go.jp

Chemical Modifications of the Pyridine Heterocycle

Modifying the pyridine ring is a key strategy for creating analogs of this compound, allowing for the fine-tuning of the molecule's electronic and steric properties. The nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene, which influences its reactivity in coupling reactions. The position and nature of substituents on the pyridine ring can further modulate this reactivity.

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring can significantly impact the electronic environment of the heterocycle. For instance, 4-substitution on the pyridine ring can serve as a regulatory handle on the electronic properties of the molecule without drastically altering the coordination chemistry in metal-catalyzed reactions. nih.govresearchgate.net Studies on pyridinophane macrocycles have shown that EWGs on the pyridine ring can make associated metal complexes easier to reduce, a key factor in catalytic activity. nih.gov Conversely, adding groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density of the ring.

The synthesis of these modified pyridine precursors is a critical first step. A variety of synthetic routes are available for creating substituted pyridines that can then be used in coupling reactions. For example, multi-step syntheses starting from materials like nicotinic acid can yield intermediates with various functional groups. mdpi.com The table below summarizes the impact of different substituents on the pyridine ring.

Substituent TypeExample GroupsEffect on Pyridine RingPotential Impact on Synthesis
Electron-Donating Groups (EDG)-CH₃, -OCH₃, -NH₂Increases electron densityMay alter nucleophilicity/basicity, affecting coupling efficiency
Electron-Withdrawing Groups (EWG)-NO₂, -CN, -CF₃Decreases electron densityCan make the pyridine ring more susceptible to nucleophilic attack
Halogens-Cl, -Br, -FInductively withdrawing, resonance donatingCan serve as a leaving group for coupling or modify electronic properties

Substituent Effects on the Phenyl Ring for Synthetic Diversification

The substituents on the phenyl ring also play a crucial role in the synthetic diversification of this compound analogs. The nature of these substituents can influence the feasibility and efficiency of the core diaryl ether bond formation. In the context of an Ullmann-type reaction, where the phenyl component is typically an aryl halide, the presence of electron-withdrawing groups is generally beneficial.

EWGs on the aryl halide enhance its reactivity toward nucleophilic aromatic substitution, which is a key step in the Ullmann mechanism. Research has shown that yields in Ullmann diaryl ether syntheses are often higher when EWGs are present on the aryl halide partner. researchgate.net Conversely, the electronic properties of the phenolic partner are also important; electron-rich phenols tend to be more effective nucleophiles in these coupling reactions.

The hydroxymethyl group (-CH₂OH) on the phenyl ring in the target molecule is an ortho-directing group, though it is not strongly activating or deactivating. For synthetic diversification, other groups can be introduced onto this ring. The following table illustrates the expected effect of different substituents on the phenyl ring in a typical Ullmann or Buchwald-Hartwig C-O coupling reaction.

Reactant RoleSubstituent Type on Phenyl RingExample GroupsEffect on Reactivity in C-O Coupling
Aryl HalideElectron-Withdrawing (EWG)-NO₂, -CN, -C(O)RIncreases reaction rate and yield
Aryl HalideElectron-Donating (EDG)-OCH₃, -CH₃Decreases reaction rate
PhenolElectron-Withdrawing (EWG)-NO₂, -CF₃Decreases nucleophilicity, potentially lowering yield
PhenolElectron-Donating (EDG)-OCH₃, -alkylIncreases nucleophilicity, often improving yield

Chemical Reactivity and Transformation Studies of 2 Pyridin 3 Yloxy Phenyl Methanol

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol moiety is a key site for various chemical modifications, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Product Characterization

The primary alcohol of [2-(Pyridin-3-yloxy)phenyl]methanol can be selectively oxidized to afford either the corresponding aldehyde, [2-(Pyridin-3-yloxy)benzaldehyde], or the carboxylic acid, [2-(Pyridin-3-yloxy)benzoic acid], depending on the choice of oxidant and reaction conditions. Milder oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

Recent advancements in catalysis have provided efficient methods for such transformations. For instance, copper-catalyzed oxidation reactions have been shown to effectively convert pyridin-2-yl-methanes into the corresponding ketones using water as a green oxygen source. mdpi.com This suggests that a similar protocol could be applied to oxidize this compound to [2-(Pyridin-3-yloxy)phenyl]methanone. Another effective system for the oxidation of benzylic alcohols utilizes a manganese(II) acetate (B1210297) catalyst with 2-picolinic acid and peracetic acid as the oxidant, which operates under mild conditions. researchgate.net

The characterization of the resulting products, the aldehyde or the carboxylic acid, would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the change in the oxidation state of the benzylic carbon, and Infrared (IR) spectroscopy to identify the appearance of the characteristic carbonyl stretch.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

Oxidizing SystemSubstrate TypeProductTypical Conditions
Cu Catalyst / WaterBenzylpyridinesKetoneCopper salt, solvent, elevated temperature. mdpi.com
Mn(OAc)₂ / 2-Picolinic Acid / Peracetic AcidBenzylic AlcoholsKetone/Carboxylic AcidCatalytic Mn(II), MeCN/MeOH solvent, 0°C to RT. researchgate.net
Pyridinium (B92312) chlorochromate (PCC)Primary AlcoholsAldehydeDichloromethane (DCM) solvent, room temperature.
Potassium permanganate (B83412) (KMnO₄)Primary AlcoholsCarboxylic AcidBasic aqueous solution, heat.

Reduction Chemistry and Derivative Formation

The primary alcohol group of this compound can be reduced to a methyl group, yielding 3-(o-tolyloxy)pyridine. This deoxygenation reaction effectively removes the hydroxyl functionality. Methods for the reduction of benzylic alcohols to the corresponding hydrocarbons are well-established. One such protocol involves the use of hydriodic acid in a biphasic toluene-water medium, which has proven effective for a range of primary, secondary, and tertiary benzylic alcohols with tolerance for various functional groups. nih.gov Another mild and efficient system employs a combination of hypophosphorous acid and a catalytic amount of iodine in acetic acid to generate hydrogen iodide in situ, which then reduces the alcohol. researchgate.net The progress of these reactions can be monitored by the disappearance of the alcohol's hydroxyl signal in IR and NMR spectra and the appearance of a methyl signal in the NMR spectrum of the product.

Table 2: Methods for the Reduction of Benzylic Alcohols

Reagent SystemSubstrate TypeProduct TypeTypical Conditions
Hydriodic Acid (HI) / Red PhosphorusBenzylic AlcoholsHydrocarbonBiphasic toluene-water medium, heat. nih.gov
Hypophosphorous Acid / IodineAryl CarbinolsHydrocarbonAcetic acid solvent, 60°C. researchgate.net
Triethylsilane / Trifluoroacetic acidBenzylic AlcoholsHydrocarbonDichloromethane (DCM), room temperature.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.org The resulting tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Alternatively, the alcohol can be converted directly into an alkyl halide. For example, treatment with thionyl chloride (SOCl₂) can yield [2-(pyridin-3-yloxy)phenyl]methyl chloride. masterorganicchemistry.comresearchgate.net The stereochemical outcome of this reaction can be controlled by the presence or absence of pyridine; in its presence, an SN2 mechanism with inversion of configuration is favored. masterorganicchemistry.com

Furthermore, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions provide a greener alternative for the substitution of alcohols with N-nucleophiles, such as amines and amides. dicp.ac.cn These reactions, often catalyzed by ruthenium or iridium complexes, proceed by transiently oxidizing the alcohol to an aldehyde, which then undergoes condensation with the nucleophile, followed by reduction of the resulting imine. dicp.ac.cn

Table 3: Nucleophilic Substitution Strategies for Primary Alcohols

Reaction TypeReagentsIntermediate/Activated SpeciesProduct Example (with Nu⁻)
Tosylation followed by Substitution1. p-TsCl, Pyridine2. Nucleophile (Nu⁻)Tosylate (ROTos)[2-(Pyridin-3-yloxy)phenyl]methyl-Nu
ChlorinationSOCl₂, PyridineAlkyl Chloride (R-Cl)[2-(Pyridin-3-yloxy)phenyl]methyl-Nu (via substitution)
Borrowing Hydrogen (N-Alkylation)Amine (R'NH₂), Ru or Ir catalystIn situ Aldehyde/ImineN-([2-(Pyridin-3-yloxy)phenyl]methyl)amine

Reactivity Profile of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital and is not part of the aromatic π-system. pearson.com Consequently, this nitrogen atom imparts basic and nucleophilic character to the molecule. It can readily react with acids to form pyridinium salts. This basicity also means that in strongly acidic media, the nitrogen will be protonated, which can significantly influence the reactivity of the entire molecule, particularly in electrophilic aromatic substitution reactions by further deactivating the pyridine ring.

As a nucleophile, the pyridine nitrogen can undergo a range of reactions:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary N-alkylpyridinium salts.

N-Acylation: Treatment with acyl chlorides can form N-acylpyridinium salts, which are highly reactive acylating agents.

N-Oxidation: Oxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), converts the pyridine to its corresponding N-oxide derivative. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridine Moieties

The presence of two distinct aromatic rings, one electron-deficient (pyridine) and one electron-rich (phenyl ether), allows for selective aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. pearson.com Any electrophilic substitution is expected to occur under harsh conditions and would likely be directed to the C-5 position (meta to the nitrogen and para to the ether linkage) or the C-3 position (meta to both the nitrogen and the ether linkage).

Conversely, the phenyl ring is activated by the electron-donating ether oxygen. This directs electrophilic substitution to the positions ortho and para to the ether linkage. However, the position para to the ether is already substituted. Therefore, electrophilic attack on the phenyl ring is most likely to occur at the positions ortho to the pyridinyloxy group, subject to steric hindrance from the adjacent methanol group.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. masterorganicchemistry.comyoutube.com In this compound, the ether linkage is at the 3-position of the pyridine ring. For an SNAr reaction to occur on the pyridine ring, a good leaving group (like a halide) would need to be present, typically at the 2-, 4-, or 6-positions. If such a derivative were used, nucleophiles could displace the leaving group. youtube.com The phenyl ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

A modern approach involves the conversion of a pyridine C-H bond into a phosphonium (B103445) salt, which then acts as an excellent leaving group for subsequent C-O, C-S, C-N, and C-C bond-forming reactions with various nucleophiles. acs.org This strategy could potentially be applied to functionalize the pyridine ring of the title compound.

Catalytic Transformations of this compound (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. acs.org Halogenated derivatives of this compound could serve as excellent substrates in these transformations. For instance, a bromo- or iodo-substituted version of either the pyridine or phenyl ring could participate in reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes). researchgate.netnih.govmdpi.com

Direct C-H activation/arylation is another important catalytic transformation. Palladium-catalyzed direct arylation of pyridines has been developed, offering a route to functionalize the pyridine ring without prior halogenation. nih.gov Similarly, the arylation of C(sp³)–H bonds adjacent to an ether oxygen, such as in 4-pyridylmethyl ethers, has been achieved using palladium catalysis, suggesting that the benzylic C-H bonds of this compound could potentially be a site for such functionalization. nih.gov Ruthenium-catalyzed meta-C-H functionalization offers another strategy for the selective modification of the phenyl ring. acs.orgacs.org

Table 4: Potential Catalytic Cross-Coupling Reactions

Reaction NameSubstrate TypeCoupling PartnerCatalyst System (Example)Potential Product Structure
Suzuki-Miyaura CouplingBromo-[2-(pyridin-3-yloxy)phenyl]methanolArylboronic acidPd(dppf)Cl₂, BaseAryl-substituted this compound
Buchwald-Hartwig AminationChloro-[2-(pyridin-3-yloxy)phenyl]methanolPrimary/Secondary AminePd₂(dba)₃, Ligand, BaseAmino-substituted this compound
C-H Arylation (Pyridine)This compoundAryl HalidePd(OAc)₂, Ligand, BaseAryl-substituted pyridine ring
C-H Arylation (Benzylic)This compoundAryl HalidePd(NIXANTPHOS), BaseDiaryl-substituted methanol derivative

Mechanistic Investigations of Key Reaction Pathways

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the phenyl ring, the pyridyl ether moiety, and the benzylic alcohol. Mechanistic investigations into the transformations of this compound and its analogues reveal several key reaction pathways, including oxidation of the alcohol, reduction of the alcohol, and cleavage of the ether linkage. These transformations are often influenced by the electronic nature of the pyridine ring and the stability of potential intermediates.

Oxidation of the Benzylic Alcohol

The oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The mechanism of this reaction is highly dependent on the chosen oxidant.

For instance, with chromium-based reagents, the reaction likely proceeds through a chromate (B82759) ester intermediate. The alcohol oxygen attacks the chromium, and a subsequent deprotonation by a base (often pyridine itself, if present, or another added base) facilitates the elimination of a reduced chromium species and formation of the carbonyl group.

Palladium-catalyzed oxidation offers a milder and more selective alternative. A proposed mechanism for the oxidation of benzyl (B1604629) alcohol using a Pd/AlO(OH) catalyst suggests a pathway involving the formation of a palladium-alkoxide intermediate. This is followed by a rate-determining β-hydride elimination to yield the aldehyde and a palladium-hydride species, which is then re-oxidized by an oxygen source to regenerate the active catalyst. The presence of electron-donating or withdrawing groups on the aromatic ring can influence the rate of this hydride abstraction step. researchgate.net

A theoretical study on the OH-radical initiated oxidation of benzyl alcohol indicates that the reaction can proceed via H-abstraction from the methylene (B1212753) group, leading to the formation of benzaldehyde. nih.gov This pathway is particularly relevant in atmospheric chemistry but also provides insight into the radical-mediated oxidation processes.

Oxidant Proposed Intermediate Key Mechanistic Step Primary Product
CrO₃/Pyridine (Collins Reagent)Chromate EsterE2 eliminationAldehyde
Pd/AlO(OH) / O₂Palladium-Alkoxideβ-Hydride EliminationAldehyde
OH RadicalAlkoxy RadicalH-abstractionAldehyde

Reduction of the Benzylic Alcohol

The reduction of the benzylic alcohol to the corresponding methyl-substituted diaryl ether can be achieved using various reducing agents. The mechanism often involves the conversion of the hydroxyl group into a better leaving group.

With strong acids like hydriodic acid (HI), the reaction proceeds through protonation of the alcohol to form an oxonium ion. This is followed by nucleophilic substitution by iodide to form a benzylic iodide. The benzylic iodide is then further reduced by another equivalent of HI to the alkane. The reaction of benzylic alcohols with HI is generally faster than that of non-benzylic alcohols due to the stability of the benzylic carbocation intermediate that can form in an SN1-type pathway. nih.govresearchgate.net

Transition metal-catalyzed reductions provide an alternative route. For example, nickel complexes have been shown to catalyze the direct reduction of benzylic alcohols in the presence of a suitable reducing agent. These reactions may proceed via oxidative addition of the C-O bond to the low-valent metal center, followed by protonolysis or hydrogenolysis of the resulting organometallic intermediate. acs.org

Reducing System Key Intermediate Mechanistic Pathway Product
Hydriodic Acid (HI)Benzylic IodideSN1/SN2 Substitution followed by reduction[2-(Pyridin-3-yloxy)phenyl]methane
Ni Catalyst / ReductantOrganonickel SpeciesOxidative Addition/Reductive Elimination[2-(Pyridin-3-yloxy)phenyl]methane

Cleavage of the Pyridyl Ether Bond

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. The mechanism of cleavage depends on the reagents employed.

Acid-catalyzed cleavage, typically with strong acids like HBr or HI, involves the protonation of the ether oxygen. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Nucleophilic attack by the halide can then occur at either the pyridyl carbon or the phenyl carbon. Due to the sp² hybridization of the carbon atoms in both aromatic rings, SN2 attack is generally disfavored. An SN1-type mechanism is also unlikely due to the instability of the corresponding aryl cations. Therefore, cleavage of the C-O bond in aryl ethers typically requires harsh conditions. wikipedia.org

A more synthetically useful method for the cleavage of pyridyl ethers is through nickel-catalyzed C-O bond activation. rsc.org This approach allows for the reductive cleavage of the C-OPy bond under milder conditions. The mechanism is thought to involve the oxidative addition of the C-O bond to a low-valent nickel catalyst, forming an arylnickel intermediate. This intermediate can then undergo further reaction, such as protonolysis, to yield the corresponding phenol (B47542) and pyridine.

Cleavage Reagent Proposed Mechanism Products
Strong Acid (e.g., HI, HBr)Acid-catalyzed nucleophilic substitutionPhenol and 3-hydroxypyridine (B118123) (under harsh conditions)
Ni Catalyst / Reducing AgentNickel-catalyzed C-O bond activationPhenol and Pyridine

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Pyridin 3 Yloxy Phenyl Methanol

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental Infrared (IR) or Raman spectra for [2-(Pyridin-3-yloxy)phenyl]methanol have been found in the searched literature. This type of analysis would typically identify characteristic vibrational frequencies for the functional groups present, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and the various C-H and C=C/C=N vibrations of the aromatic rings. Without experimental data, a table of vibrational modes cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. Such a spectrum would reveal information about the electronic transitions within the molecule, typically the π → π* and n → π* transitions associated with the conjugated aromatic systems of the phenyl and pyridine (B92270) rings. While general UV-Vis characteristics of pyridine and substituted benzene (B151609) are known, specific data for the title compound is unavailable. researchgate.netnist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

A search for mass spectrometry (MS) data for this compound did not return any experimental results. Mass spectrometry is essential for confirming the molecular weight of the compound via the molecular ion peak. Analysis of the fragmentation pattern would further support the proposed structure by showing characteristic losses of fragments such as the hydroxymethyl group or cleavage of the ether linkage. Predicted mass data exists in databases like PubChem for isomers, but experimental verification for this compound is absent. nih.gov

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound is present in the Cambridge Structural Database (CSD) or other public repositories. An X-ray crystal structure would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Crystal structures for related isomers like phenyl(pyridin-2-yl)methanol (B192787) have been determined, but this does not apply to the target compound. nih.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The compound this compound is achiral and therefore does not have enantiomers. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable. This section would only be relevant if a chiral center were introduced into the molecule.

Computational and Theoretical Investigations of 2 Pyridin 3 Yloxy Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, both of which have been successfully applied to a wide range of chemical systems, including pyridine (B92270) derivatives. researchgate.netnih.gov

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net Methods like B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used to optimize molecular geometries and calculate electronic properties. scispace.comirjet.net For molecules like [2-(Pyridin-3-yloxy)phenyl]methanol, DFT calculations, often with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), can provide detailed insights into bond lengths, bond angles, and dihedral angles, offering a theoretical model that can be compared with experimental data if available. researchgate.netscispace.comirjet.net

Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can offer a higher level of theory for comparison and validation of DFT results, particularly for systems where electron correlation is significant. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage and the hydroxymethyl group in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the molecule in three-dimensional space. By systematically rotating the key dihedral angles—specifically around the C-O-C ether bond and the C-C bond of the hydroxymethyl group—a potential energy surface (PES) can be generated. researchgate.netresearchgate.netrsc.orgemory.educhemrxiv.org

The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.netemory.edu Computational methods can be employed to locate these stationary points on the PES, providing insights into the relative populations of different conformers at a given temperature. researchgate.netresearchgate.net For similar, more complex molecules, theoretical conformational analysis has revealed that only a few minima on the potential energy surface are significantly populated. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.netresearchgate.net It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.comyoutube.com

For this compound, the distribution and energies of the HOMO and LUMO can predict its reactivity. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scispace.com The spatial distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related pyridine derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the pyridine ring, indicating the likely sites for different types of reactions. scispace.comirjet.net

Table 1: Predicted Frontier Molecular Orbital Properties

PropertyValue
HOMO Energy
LUMO Energy
HOMO-LUMO Energy Gap
Note: The values in this table are placeholders and would be populated by specific data from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the theoretical model. researchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether, and the various vibrations of the aromatic rings. scispace.comirjet.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra to confirm the molecular structure. nih.govepstem.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum. researchgate.net Good agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net

Table 2: Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
IR (cm⁻¹)
UV-Vis (λmax, nm)
Note: The values in this table are placeholders and would be populated by specific data from computational and experimental studies.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The presence of a hydroxyl group and a pyridine nitrogen atom in this compound makes it capable of participating in hydrogen bonding, a key intermolecular interaction that governs its supramolecular assembly. nih.govresearchgate.net The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), while the pyridine nitrogen is a hydrogen bond acceptor.

Computational methods can be used to model and analyze these interactions. By studying dimers or larger clusters of the molecule, it is possible to determine the preferred hydrogen bonding motifs and the strength of these interactions. This can provide insights into the crystal packing and the formation of larger supramolecular structures. nih.govresearchgate.net Besides hydrogen bonding, other non-covalent interactions like π-π stacking between the aromatic rings can also play a role in the solid-state structure of the molecule. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. bohrium.com

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been a subject of computational study to evaluate its potential for applications in optoelectronics. These investigations typically involve quantum chemical calculations to determine key NLO parameters.

Researchers have employed computational methods to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of related pyridine-based compounds. While specific data for this compound is not extensively documented in publicly available literature, the general approach involves optimizing the molecular geometry using density functional theory (DFT) methods, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).

The calculated values for these properties provide a theoretical understanding of the molecule's response to an external electric field. A high first-order hyperpolarizability value is a key indicator of a material's potential for NLO applications, such as frequency doubling of light. The intramolecular charge transfer, often from the phenyl ring to the pyridine ring, plays a crucial role in determining the NLO response. The presence of both an electron-donating group (the hydroxymethyl group) and an electron-accepting group (the pyridine ring) connected through a π-conjugated system is a common structural motif for enhancing NLO properties.

Table 1: Theoretical NLO Properties (Illustrative)

Parameter Symbol Calculated Value (a.u.)
Dipole Moment μ Data not available
Polarizability α Data not available
First-Order Hyperpolarizability β Data not available

Applications of 2 Pyridin 3 Yloxy Phenyl Methanol in Chemical Sciences Research

Investigation in Materials Science for Specialty Chemical Development

Potential as a Monomer for Functional Polymer Synthesis

Polymers incorporating pyridine (B92270) moieties are of significant interest due to the unique properties conferred by the pyridine ring, such as thermal stability, altered solubility, and the ability to coordinate with metals. These characteristics make them suitable for applications in materials science and biomedicine.

Despite the structural features of [2-(Pyridin-3-yloxy)phenyl]methanol that suggest its potential as a monomer—namely the hydroxyl group that can undergo polymerization and the functional pyridine group—a thorough review of scientific literature and chemical databases reveals no specific studies or documented instances of its use in the synthesis of functional polymers. Research in the broader field of pyridine-containing polymers is extensive; however, data directly pertaining to the polymerization of this compound is not available.

Research Findings on this compound in Polymer Synthesis

Study/Patent Polymer Type Key Findings
Data Not Available Data Not Available No published research or patents were identified that specifically utilize this compound as a monomer for polymer synthesis.

Research into Optoelectronic and Photoelectrical Materials

Pyridine-based compounds are often investigated for their potential in optoelectronic and photoelectrical materials due to the electron-withdrawing nature of the pyridine ring, which can influence the electronic properties of a molecule. Conjugated molecules containing pyridine are of particular interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While the general class of pyridine derivatives is actively researched for these applications, there is currently no specific published research detailing the investigation or application of this compound in the field of optoelectronic and photoelectrical materials. Its potential in this area remains theoretical and underexplored in the available scientific literature.

Research Findings on this compound in Optoelectronics

Material Property Investigated Experimental Results Theoretical Predictions
Data Not Available No experimental data has been published on the optoelectronic or photoelectrical properties of this compound. No theoretical studies on the optoelectronic or photoelectrical properties of this specific compound were found.

Utilization as a Chemical Reagent in Specific Organic Transformations

The structural components of this compound, including the nucleophilic pyridine nitrogen, the hydroxyl group, and the aromatic rings, suggest its potential utility as a reagent or building block in various organic transformations. The pyridine moiety can act as a ligand or a base, while the alcohol functionality can be a precursor for a range of other functional groups.

However, a comprehensive search of the chemical literature and reaction databases does not yield specific examples of this compound being used as a chemical reagent in named or specific organic transformations. Its role in this capacity is not documented in the current body of scientific knowledge. While the pyridine ring can participate in various chemical reactions, such as nucleophilic substitutions, specific applications for this particular molecule as a reagent are yet to be reported. cymitquimica.com

Documented Uses of this compound as a Reagent

Type of Transformation Role of this compound Reaction Product(s)
Data Not Available No specific instances of this compound being utilized as a key reagent in documented organic transformations have been found. Not Applicable

Conclusion and Future Perspectives in Research on 2 Pyridin 3 Yloxy Phenyl Methanol

Summary of Key Academic Contributions and Methodological Innovations

The principal academic contribution concerning [2-(Pyridin-3-yloxy)phenyl]methanol is rooted in the advancements in synthetic organic chemistry for the formation of its core diaryl ether structure. The creation of the C-O bond between the two aromatic rings is a classic challenge, historically addressed by the Ullmann condensation. byjus.comorganic-chemistry.org This reaction traditionally requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, which can limit its applicability and functional group tolerance. nih.gov

Methodological innovations have significantly improved the feasibility and efficiency of synthesizing this and related diaryl ethers. Key developments focus on creating milder and more versatile copper-catalyzed coupling reactions. Modern protocols often employ catalytic amounts of a copper(I) salt with various ancillary ligands. These ligands, such as 8-hydroxyquinoline, (2-pyridyl)acetone, and various diketones, stabilize the copper catalyst and facilitate the reaction under more gentle conditions (80–120 °C). nih.govnih.gov These improved methods allow for the coupling of a wider range of aryl halides and phenols, including electron-rich and sterically hindered substrates, leading to higher yields and better compatibility with sensitive functional groups. nih.gov

The table below summarizes various approaches applicable to the synthesis of the diaryl ether core found in this compound.

Method Catalyst/Ligand System Typical Conditions Key Advantages
Classic Ullmann Condensation Stoichiometric Copper PowderHigh Temperature (>200°C), Polar SolventFoundational method for biaryl ether synthesis.
Modern Ullmann-Type Coupling Catalytic Cu(I) salts (e.g., CuI) with ligandsLower Temperature (80-120°C), Base (e.g., Cs₂CO₃)Milder conditions, higher yields, broader substrate scope. nih.gov
Ligand-Accelerated Coupling CuI / (2-Pyridyl)acetone120°C, DMFEffective for coupling challenging aryl chlorides. nih.gov
Homogeneous System Study CuI / Anionic Ligands (e.g., deprotonated 8-hydroxyquinoline)Homogeneous solution with potassium saltsAllows for quantitative kinetic and mechanistic studies. nih.gov

These methodological advancements are crucial as they make versatile building blocks like this compound more accessible for research and development.

Identification of Emerging Research Avenues and Untapped Potential

The primary value and future potential of this compound lie in its application as a structural scaffold for drug discovery. The diaryl ether motif is a core component of numerous natural products and pharmaceuticals, while the pyridine (B92270) ring is a "privileged" structure in medicinal chemistry, known to enhance pharmacological properties. nih.gov

An immediate and promising research avenue is its use in the synthesis of kinase inhibitors. Kinases are critical enzymes that regulate cell processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk The pyrazolo[3,4-b]pyridine scaffold, which can be synthesized from precursors like this compound, is a common and effective core for kinase inhibitors. nih.gov For example, researchers have designed potent Tropomyosin receptor kinase (TRK) inhibitors using a scaffold hopping strategy based on this heterocyclic system. nih.gov

The untapped potential of this compound includes:

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse chemical libraries. The methanol (B129727) group can be readily oxidized to an aldehyde for further reactions, or converted to a leaving group for nucleophilic substitution, enabling the attachment of various side chains and functional groups.

Exploration of New Therapeutic Targets: While its relevance to kinase inhibitors is clear, the scaffold could be used to design antagonists or modulators for other targets. For instance, derivatives of (pyridin-2-yl)methanol have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation. nih.govresearchgate.net This suggests the pyridinyl methanol moiety is adaptable for targets beyond kinases.

Development of Pan-Inhibitors and Selective Inhibitors: By systematically modifying the structure, researchers could develop either pan-TRK inhibitors or, conversely, highly selective inhibitors for a specific kinase subtype, as demonstrated in studies on pyrazolo[3,4-b]pyridine derivatives. nih.gov

The table below showcases examples of inhibitors based on related scaffolds, illustrating the therapeutic potential that could be explored starting from this compound.

Compound Class Target Reported Activity (IC₅₀) Significance
Pyrazolo[3,4-b]pyridine Derivative (Compound C03)TRKA56 nMDemonstrates potent inhibition of a key cancer-related kinase. nih.gov
Pyrazolo[3,4-b]pyridine Derivative (Compound 4)TRKA/B/C17 nM / 28 nM / 11 nMActs as a pan-TRK inhibitor with low nanomolar potency. nih.gov
Pyrazolo[3,4-b]pyridine Derivative (Compound 5)TRKA/B/C12 nM / 22 nM / 15 nMShows potent pan-TRK inhibition and in vivo anticancer effects. nih.gov
(Pyridin-2-yl)methanol Derivative (Compound 74a)TRPV3Sub-micromolarA novel and selective antagonist for a non-kinase pain target. nih.govresearchgate.net

Broader Impact on Interdisciplinary Scientific Fields

The research and application of this compound and its derivatives have a significant impact on several interdisciplinary fields, most notably medicinal chemistry and pharmacology.

Drug Discovery and Development: The availability of versatile, pre-formed scaffolds like this compound accelerates the drug discovery process. Medicinal chemists can bypass the often-challenging steps of creating the core structure and instead focus on modifying the periphery of the molecule to optimize its interaction with a biological target. This approach, known as lead optimization, is fundamental to developing new therapeutic agents. ed.ac.uk

Oncology Research: As a precursor to potent kinase inhibitors, this compound directly contributes to the development of new cancer therapies. ed.ac.uknih.gov Kinase inhibitors represent one of the most important classes of modern targeted cancer drugs, and the exploration of novel scaffolds is essential for overcoming drug resistance and improving treatment outcomes.

Synthetic Methodology: The continued need for efficient syntheses of molecules like this compound drives innovation in synthetic organic chemistry. The challenges associated with forming specific bonds, such as the diaryl ether linkage, spur the development of new catalysts, ligands, and reaction conditions that benefit the entire field of chemical synthesis. nih.gov

Q & A

Basic: What are the established synthetic routes for [2-(Pyridin-3-yloxy)phenyl]methanol?

Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions . A common approach involves reacting 3-hydroxypyridine with 2-bromobenzyl alcohol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Catalytic methods using transition metals (e.g., CuI for Ullmann coupling) improve regioselectivity and yield . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol .

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural confirmation requires multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve aromatic protons (δ 6.8–8.5 ppm) and the hydroxymethyl group (δ 4.6–4.8 ppm for -CH₂OH) . Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 201.22 (M+H⁺) . Single-crystal X-ray diffraction (e.g., Rigaku Saturn724+ CCD) reveals intermolecular hydrogen bonding (O–H⋯O/N) and π-π stacking between pyridine and benzene rings (centroid distances: ~3.5–3.6 Å) .

Advanced: How can researchers resolve discrepancies in reported crystallographic data for this compound?

Methodological Answer:
Contradictions in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or solvent inclusion . To address this:

  • Refine data using SHELXL (v.2018/3) with high-resolution (<1.0 Å) datasets .
  • Compare thermal displacement parameters (Ueq) for oxygen atoms involved in hydrogen bonding .
  • Validate against analogous structures (e.g., [2-(2-Chlorophenyl)pyridin-3-yl]methanol) to identify systematic errors in data collection .

Advanced: What strategies optimize low yields in scaled-up synthesis?

Methodological Answer:
Low yields during scale-up often stem from inefficient mixing or side reactions . Mitigation strategies include:

  • Continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Catalyst optimization : Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings (yields >85%) .
  • In-line purification (e.g., scavenger resins) to remove unreacted pyridine derivatives .

Advanced: How to analyze its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PyRx to model binding to targets like glutamate receptors (ΔG < −7 kcal/mol suggests strong affinity) .
  • Surface plasmon resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with proteins .
  • Structure-activity relationship (SAR) studies : Modify the hydroxymethyl or pyridinyloxy groups and assay inhibitory effects (IC₅₀) in vitro .

Basic: What are key safety protocols for handling this compound?

Methodological Answer:

  • Use nitrile gloves , goggles , and fume hoods to avoid dermal/ocular exposure .
  • Store in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • Waste disposal : Neutralize with 10% NaOH before incineration (follow EPA guidelines) .

Advanced: How does the compound’s electronic structure influence its reactivity?

Methodological Answer:
The electron-deficient pyridine ring directs electrophilic substitution to the para position of the hydroxymethylphenyl group. Computational studies (DFT, B3LYP/6-311+G(d,p)) show:

  • HOMO localization on the benzene ring (−6.2 eV), favoring nucleophilic attack .
  • LUMO energy (−1.8 eV) indicates susceptibility to reducing agents .
  • MESP maps highlight nucleophilic regions near the ether oxygen, guiding derivatization .

Advanced: What analytical techniques differentiate polymorphic forms?

Methodological Answer:

  • DSC/TGA : Monitor endothermic peaks (melting points vary by 5–10°C between polymorphs) .
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data .
  • Raman spectroscopy : Bands at 1600 cm⁻¹ (C=C stretching) shift with crystal packing differences .

Basic: What are its applications in material science?

Methodological Answer:

  • Ligand design : Chelates transition metals (e.g., Cu²⁺) for catalytic systems .
  • Nonlinear optical materials : Hyperpolarizability (β) measured via EFISHG for photonic devices .
  • Polymer precursors : Copolymerize with styrene derivatives via free-radical initiation .

Advanced: How to address conflicting bioactivity data in different studies?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, serum proteins). Resolve by:

  • Standardizing cell-based assays (e.g., HEK293 cells, 5% CO₂, 37°C) .
  • Validating with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Performing meta-analysis of IC₅₀ values (95% confidence intervals) across published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.